molecular formula C12H9BrO2 B15065047 2-(8-Bromonaphthalen-1-yl)acetic acid

2-(8-Bromonaphthalen-1-yl)acetic acid

Cat. No.: B15065047
M. Wt: 265.10 g/mol
InChI Key: IIZNZYLUKZJHHI-UHFFFAOYSA-N
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Description

2-(8-Bromonaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom attached to the eighth position of the naphthalene ring and an acetic acid moiety at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromonaphthalen-1-yl)acetic acid typically involves the bromination of naphthalene followed by the introduction of the acetic acid group. One common method is as follows:

    Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromonaphthalene.

    Formation of Acetic Acid Derivative: The 8-bromonaphthalene is then subjected to a reaction with chloroacetic acid in the presence of a base like sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromonaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted naphthalene derivatives can be formed.

    Oxidation Products: Oxidation can yield naphthoquinones or other oxidized derivatives.

    Reduction Products: Reduction can lead to the formation of naphthalenes with reduced functional groups.

Scientific Research Applications

2-(8-Bromonaphthalen-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(8-Bromonaphthalen-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromonaphthalen-1-yl)acetic acid
  • 2-(6-Bromonaphthalen-1-yl)acetic acid
  • 2-(Naphthalen-1-yl)acetic acid

Uniqueness

2-(8-Bromonaphthalen-1-yl)acetic acid is unique due to the position of the bromine atom on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

2-(8-bromonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H9BrO2/c13-10-6-2-4-8-3-1-5-9(12(8)10)7-11(14)15/h1-6H,7H2,(H,14,15)

InChI Key

IIZNZYLUKZJHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)Br

Origin of Product

United States

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